molecular formula C20H17NO6 B568218 3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one CAS No. 112970-23-7

3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one

Cat. No.: B568218
CAS No.: 112970-23-7
M. Wt: 367.357
InChI Key: ZZGCNWDKVRNTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- is a complex organic compound with a unique structure that combines elements of dioxolo, oxazolo, and isoquinolinone frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and isoquinoline precursors. Key steps in the synthesis may involve cyclization reactions, condensation reactions, and functional group modifications under controlled conditions such as specific temperatures, pH levels, and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- include:

Uniqueness

The uniqueness of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- lies in its specific structural features and the presence of the 3,4-dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

112970-23-7

Molecular Formula

C20H17NO6

Molecular Weight

367.357

InChI

InChI=1S/C20H17NO6/c1-23-14-4-3-12(8-15(14)24-2)19-18-13-9-17-16(25-10-26-17)7-11(13)5-6-21(18)20(22)27-19/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

ZZGCNWDKVRNTOX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC5=C(C=C4CCN3C(=O)O2)OCO5)OC

Synonyms

3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-5,6-dihydro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.